molecular formula C21H26N4O4S2 B2999124 Ethyl 4-(2-((2-oxo-2-((4-(p-tolyl)thiazol-2-yl)amino)ethyl)thio)acetyl)piperazine-1-carboxylate CAS No. 681222-35-5

Ethyl 4-(2-((2-oxo-2-((4-(p-tolyl)thiazol-2-yl)amino)ethyl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2999124
CAS No.: 681222-35-5
M. Wt: 462.58
InChI Key: SQHIYOLMMYPVTR-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with an ethyl carboxylate group at position 1. A thioacetyl bridge (-S-CO-CH₂-) connects the piperazine to a 2-oxoethylamine moiety, which is further linked to a 4-(p-tolyl)thiazol-2-yl group.

Properties

IUPAC Name

ethyl 4-[2-[2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S2/c1-3-29-21(28)25-10-8-24(9-11-25)19(27)14-30-13-18(26)23-20-22-17(12-31-20)16-6-4-15(2)5-7-16/h4-7,12H,3,8-11,13-14H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHIYOLMMYPVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

It’s worth noting that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially influence the bioavailability of the compound.

Biological Activity

Ethyl 4-(2-((2-oxo-2-((4-(p-tolyl)thiazol-2-yl)amino)ethyl)thio)acetyl)piperazine-1-carboxylate, a compound with a complex thiazole structure, has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and metabolic regulation. This article reviews the synthesis, biological activity, and research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N3O3S2C_{21}H_{24}N_3O_3S_2, with a molecular weight of approximately 411.54 g/mol. The compound features a p-tolyl thiazole moiety, which is significant in enhancing its biological properties.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole rings exhibit promising anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit cancer cell proliferation. A notable study demonstrated that thiazole derivatives can induce apoptosis in various cancer cell lines by disrupting cellular processes like tubulin polymerization and DNA repair mechanisms .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHCT1164.36Inhibition of CDK2
Compound BSW48027.42Disruption of microtubules
Ethyl Thiazole DerivativeA549TBDTBD

Metabolic Regulation

The compound's structural similarity to known PPARγ agonists suggests potential use in metabolic regulation, particularly in glucose and lipid homeostasis. PPARγ ligands are critical in managing conditions such as diabetes and obesity. In vitro studies have shown that similar thiazole compounds can effectively activate PPARγ pathways, leading to improved insulin sensitivity and lipid metabolism .

Case Studies and Research Findings

  • Study on PPARγ Agonistic Activity : A series of phenylthiazole acids were synthesized and evaluated for their agonistic activity on PPARγ. One derivative exhibited a half-maximal effective concentration (EC50) comparable to the established drug rosiglitazone, indicating significant potential for therapeutic applications in metabolic disorders .
  • Anticancer Efficacy : In a comparative study, several thiazole derivatives were tested against various cancer cell lines. The results indicated that modifications in the thiazole structure significantly impacted their anticancer efficacy, with some compounds achieving IC50 values below 5 µM against HCT116 cells .
  • Molecular Docking Studies : Molecular docking simulations revealed that the thiazole derivatives interact favorably with target proteins involved in cancer progression and metabolic pathways, suggesting mechanisms through which these compounds exert their biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Thiazole Hybrids

2-(2-(4-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene)hydrazineyl)-4-phenylthiazole (3a)
  • Structure : Contains a piperazine linked to a benzylidene hydrazine-thiazole system with a 4-fluorophenyl group.
  • Key Differences : Replaces the thioacetyl and 2-oxoethylamine of the target compound with a benzylidene hydrazine. The fluorophenyl group increases electronegativity compared to the p-tolyl group.
  • Synthesis: Formed via condensation of hydrazinecarbothioamide with bromoacetophenone derivatives, contrasting with the thioacetylation used for the target compound .
Ethyl 4-(2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate
  • Structure : Shares the piperazine-thioacetyl-ethyl carboxylate backbone but replaces the thiazole with a pyridazine ring bearing 3,4-dimethoxyphenyl.
  • Key Differences : Pyridazine (six-membered ring with two nitrogen atoms) vs. thiazole (five-membered, one sulfur, one nitrogen). Dimethoxy groups enhance electron-donating effects compared to p-tolyl .

Thioacetyl-Linked Piperazine Derivatives

N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (5)
  • Structure: Contains a thioacetyl bridge but incorporates quinazolinone and thiazolidinone rings instead of thiazole.
  • Key Differences: Quinazolinone-thiazolidinone system lacks the piperazine-carboxylate motif, reducing solubility and altering biological target specificity .
Ethyl 5-((1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)-hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (7a)
  • Structure : Combines a thiadiazole ring with a triazole-p-tolyl group and ethyl carboxylate.
  • Key Differences : Thiadiazole-triazole system replaces the thiazole-piperazine framework. The hydrazone linkage introduces conformational rigidity absent in the target compound .

Piperazine-Acetamide Derivatives

2-(4-Substituted piperazin-1-yl)-N-(5-methyl/ethyl-1,3,4-thiadiazol-2-yl)acetamide (2a–2h)
  • Structure : Piperazine linked to thiadiazole via an acetamide bridge.
  • Key Differences : Acetamide (-NH-CO-) vs. thioacetyl (-S-CO-) bridge. Thiadiazole (two nitrogen atoms) vs. thiazole (one sulfur, one nitrogen). The absence of a p-tolyl group reduces lipophilicity .

Structural and Functional Impact Analysis

Compound Core Structure Key Substituents Functional Groups Synthetic Route
Target Compound Piperazine-thiazole p-Tolyl, thioacetyl, ethyl carboxylate Thioacetyl, carboxylate, amide Thioacetylation, amidation
3a Piperazine-benzylidene 4-Fluorophenyl, hydrazone Hydrazone, thiazole Condensation, cyclization
7a Thiadiazole-triazole p-Tolyl, ethyl carboxylate Hydrazono, thiadiazole, carboxylate Cyclization, esterification
2a–2h Piperazine-thiadiazole Methyl/ethyl, acetamide Acetamide, thiadiazole Nucleophilic substitution

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